

1-(furan-2-yl)butan-1-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Butyrylfuran*

Cat. No.: *B1583826*

[Get Quote](#)

An In-depth Technical Guide to 1-(Furan-2-yl)butan-1-one: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The furan ring is a fundamental five-membered aromatic heterocycle that serves as a core structural component in a multitude of pharmacologically active compounds.^{[1][2]} Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as phenyl rings, make it a privileged scaffold in medicinal chemistry.^[1] This guide focuses on a specific furan derivative, 1-(furan-2-yl)butan-1-one, a ketone that functions as a valuable synthetic intermediate in the development of novel therapeutic agents. For researchers and drug development professionals, a thorough understanding of this compound's chemical identity, properties, synthesis, and analytical validation is critical for its effective application in creating more complex, biologically active molecules. This document provides a comprehensive technical overview, grounded in established chemical principles and methodologies.

Chemical Identity and Nomenclature

Accurate identification is the cornerstone of chemical research. 1-(Furan-2-yl)butan-1-one is defined by a butanoyl group attached to the second position of a furan ring.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-(furan-2-yl)butan-1-one.[3][4]

Synonyms and Common Names

In literature and commercial catalogs, this chemical is frequently referred to by several other names, including:

- 2-Butanoylfuran[3][4][5]
- 1-(2-Furyl)butan-1-one[4]
- **2-Butyrylfuran[6]**
- 1-(2-Furanyl)-1-butanone[4][5]

Chemical Identifiers

For unambiguous database searching and regulatory compliance, the following identifiers are essential:

- CAS Registry Number: 4208-57-5[3][4]
- Molecular Formula: C₈H₁₀O₂[3][4]
- InChIKey: GONWJZJNVDRECJ-UHFFFAOYSA-N[3][4]

It is crucial to distinguish this compound from its structural isomers, such as 1-(furan-2-yl)butan-2-one (CAS: 4208-63-3) and 4-(furan-2-yl)butan-2-one (CAS: 699-17-2), where the carbonyl group is located at a different position on the butane chain.[7][8]

Physicochemical Properties

The physical and chemical properties of 1-(furan-2-yl)butan-1-one dictate its handling, storage, and reaction conditions. The compound is typically a colorless liquid with a balsamic aroma.[3]

Property	Value	Source(s)
Molecular Weight	138.16 g/mol	[3][4]
Appearance	Colourless liquid, balsamic aroma	[3]
Density	1.01 - 1.049 g/cm ³	[3][6]
Melting Point	10-12 °C	[6]
Boiling Point	192 - 205.6 °C at 760 mmHg	[3][6]
Flash Point	87.7 °C	[3][6]
Water Solubility	Very slightly soluble	[9]

Synthesis and Mechanistic Insights

The most direct and industrially relevant method for preparing 1-(furan-2-yl)butan-1-one is the Friedel-Crafts acylation of furan. This reaction is a classic example of electrophilic aromatic substitution.

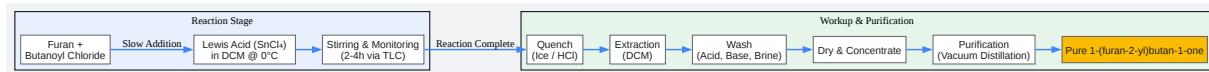
The Friedel-Crafts Acylation Mechanism

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack, particularly at the C2 and C5 positions due to superior resonance stabilization of the intermediate carbocation (the sigma complex). The reaction proceeds as follows:

- Generation of the Electrophile: A Lewis acid catalyst (e.g., AlCl_3 , $\text{BF}_3 \cdot \text{OEt}_2$) activates the acylating agent, butanoyl chloride, to form a highly electrophilic acylium ion.
- Nucleophilic Attack: The π -electron system of the furan ring attacks the acylium ion, forming a resonance-stabilized sigma complex.
- Rearomatization: A base (typically the Lewis acid-halide complex) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the furan ring and yielding the final ketone product.

Experimental Protocol: Synthesis of 1-(Furan-2-yl)butan-1-one

This protocol is a representative methodology. All procedures should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.


Materials:

- Furan (freshly distilled)
- Butanoyl chloride
- Anhydrous aluminum chloride (AlCl_3) or tin(IV) chloride (SnCl_4)
- Anhydrous dichloromethane (DCM) or carbon disulfide (CS_2)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the Lewis acid catalyst (e.g., SnCl_4 , 1.1 equivalents) and anhydrous DCM under a nitrogen atmosphere. The mixture is cooled to 0 °C in an ice bath.
- **Addition of Reagents:** Butanoyl chloride (1.0 equivalent) is added dropwise to the stirred suspension. Following this, furan (1.2 equivalents) dissolved in anhydrous DCM is added slowly via the dropping funnel, maintaining the temperature below 5 °C. The slow addition is critical to control the exothermic reaction.
- **Reaction Monitoring:** The reaction is stirred at 0 °C for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material (furan) is consumed.

- **Workup and Quenching:** The reaction is carefully quenched by slowly pouring the mixture into a beaker of crushed ice and 1M HCl. This hydrolyzes the catalyst and separates the organic phase.
- **Extraction:** The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice more with DCM.
- **Washing:** The combined organic layers are washed sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine. The bicarbonate wash neutralizes any remaining acid.
- **Drying and Concentration:** The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude oil is purified by vacuum distillation or flash column chromatography on silica gel to yield pure 1-(furan-2-yl)butan-1-one.

[Click to download full resolution via product page](#)

Fig. 1: Generalized workflow for the Friedel-Crafts acylation synthesis.

Analytical Characterization and Quality Control

Post-synthesis, rigorous analytical testing is mandatory to confirm the identity, structure, and purity of the compound.

Key Methodologies:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation. ¹H NMR will show characteristic signals for the furan ring protons (typically in the 6.0-7.5 ppm range) and the aliphatic protons of the butyl chain.

^{13}C NMR will confirm the presence of eight distinct carbon atoms, including the carbonyl carbon (~190-200 ppm).

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming molecular weight.[4] The GC chromatogram should show a single major peak, while the mass spectrum will display the molecular ion peak ($m/z = 138$) and a characteristic fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): Used for quantitative purity analysis, HPLC with UV detection is a standard method for quality control, ensuring the product meets the specifications required for subsequent synthetic steps or biological assays.[10]

[Click to download full resolution via product page](#)

Fig. 2: Standard analytical workflow for compound characterization.

Relevance in Medicinal Chemistry and Drug Development

While 1-(furan-2-yl)butan-1-one is not typically an active pharmaceutical ingredient itself, it is a key building block. Its value lies in the furan moiety, which is a well-established

pharmacophore.

The Furan Moiety as a Privileged Scaffold

The furan ring is present in numerous approved drugs and clinical candidates.[\[1\]](#)[\[11\]](#) Its utility stems from several factors:

- Bioisosterism: It can serve as a bioisostere of benzene or thiophene rings, allowing for modulation of steric and electronic properties to optimize drug-receptor interactions and improve pharmacokinetic profiles.[\[1\]](#)
- Chemical Reactivity: The furan ring's electron-rich nature and defined geometry provide a rigid scaffold that can be functionalized to orient substituents toward specific binding pockets in a biological target.[\[12\]](#)
- Metabolic Stability: While furan itself can be metabolically labile, appropriate substitution can enhance stability, a key consideration in drug design.[\[1\]](#)

Therapeutic Potential of Furan-Containing Compounds

Derivatives synthesized from furan-based precursors have demonstrated a wide spectrum of biological activities, including:

- Anti-inflammatory: Furan-containing molecules have been developed as potent inhibitors of key inflammatory targets, such as phosphoinositide 3-kinase gamma (PI3K γ).[\[13\]](#)
- Antimicrobial: The nitrofurantoin antibiotic, which contains a furan ring, is a classic example of its application in fighting bacterial infections.[\[1\]](#)
- Anticancer: Numerous synthetic furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[\[2\]](#)[\[11\]](#)

The ketone and alkyl chain of 1-(furan-2-yl)butan-1-one provide reactive handles for further chemical modification (e.g., reduction, condensation, or elaboration) to build more complex molecules targeting these disease areas.

Conclusion

1-(Furan-2-yl)butan-1-one is a well-defined chemical entity with established properties and synthetic routes. Its primary value for researchers in drug development lies in its role as a versatile synthetic intermediate. The incorporated furan scaffold is a proven pharmacophore, offering a platform for the design and synthesis of novel compounds with significant therapeutic potential. A disciplined approach to its synthesis, purification, and analytical validation is essential to ensure the quality and reproducibility of downstream research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1-Butanone, 1-(2-furanyl)- [webbook.nist.gov]
- 5. 1-Butanone, 1-(2-furanyl)- (CAS 4208-57-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chembk.com [chembk.com]
- 7. 1-(2-Furanyl)-2-butanone | C8H10O2 | CID 546033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(2-Furyl)-2-butanone | C8H10O2 | CID 12780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 10. Determination of 1-furan-2-yl-3-pyridin-2-yl-propenone, an anti-inflammatory propenone compound, by high performance liquid chromatography with ultraviolet spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]
- 13. Furan-2-ylmethylenethiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(furan-2-yl)butan-1-one IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583826#1-furan-2-yl-butan-1-one-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com